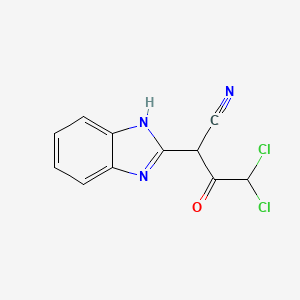
abciximab
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Abciximab is a monoclonal antibody fragment that targets the glycoprotein IIb/IIIa receptor on platelets. It is primarily used as an antiplatelet agent to prevent thrombosis during percutaneous coronary interventions, such as angioplasty. This compound works by inhibiting platelet aggregation, thereby reducing the risk of blood clot formation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Abciximab is produced through recombinant DNA technology. The process involves the genetic engineering of murine (mouse) and human antibody fragments to create a chimeric antibody. The Fab fragment of the antibody is then isolated and purified for clinical use .
Industrial Production Methods: The industrial production of this compound involves the use of mammalian cell cultures to express the chimeric antibody. The cells are grown in bioreactors under controlled conditions to ensure optimal yield and quality. The antibody is then harvested, purified, and formulated for intravenous administration .
Análisis De Reacciones Químicas
Types of Reactions: Abciximab primarily undergoes binding reactions with its target receptors. It does not typically participate in oxidation, reduction, or substitution reactions as it is a biologic molecule.
Common Reagents and Conditions: The primary reagents involved in the production of this compound are the genetically engineered cells and the culture media used to grow them. The conditions include maintaining the bioreactors at specific temperatures and pH levels to optimize cell growth and antibody production .
Major Products Formed: The major product formed is the Fab fragment of the chimeric antibody, which is then purified and formulated for clinical use .
Aplicaciones Científicas De Investigación
Abciximab has several scientific research applications, particularly in the fields of medicine and biology:
Cardiology: this compound is used to prevent ischemic complications during percutaneous coronary interventions. .
Diabetes and Chronic Kidney Disease: Research indicates that this compound can be beneficial for patients with diabetes and chronic kidney disease undergoing coronary interventions.
Thrombosis Research: this compound is used in research to study platelet aggregation and the mechanisms of thrombosis.
Pediatric Applications: It has been used in the treatment of Kawasaki disease in pediatric patients.
Mecanismo De Acción
Abciximab exerts its effects by binding to the glycoprotein IIb/IIIa receptor on the surface of platelets. This binding prevents the receptor from interacting with fibrinogen, von Willebrand factor, and other adhesive molecules, thereby inhibiting platelet aggregation. Additionally, this compound binds to the vitronectin receptor on platelets and endothelial cells, further contributing to its antithrombotic effects .
Comparación Con Compuestos Similares
Abciximab is part of a class of drugs known as glycoprotein IIb/IIIa inhibitors. Other compounds in this class include tirofiban and eptifibatide.
Tirofiban: A small-molecule inhibitor with a shorter half-life compared to this compound.
Eptifibatide: Another small-molecule inhibitor with a shorter half-life and different binding characteristics compared to this compound.
Uniqueness of this compound: this compound is unique due to its longer platelet half-life and strong binding affinity to the glycoprotein IIb/IIIa receptor. This results in a prolonged antiplatelet effect even after the drug is no longer detectable in the plasma .
Propiedades
Número CAS |
143653-53-6 |
|---|---|
Fórmula molecular |
C24H26OS2Sn |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-7-fluoro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1174491.png)
![1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]-](/img/structure/B1174493.png)
